molecular formula C17H15ClN4O2 B2386696 N-(4-chlorophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 887223-23-6

N-(4-chlorophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2386696
CAS No.: 887223-23-6
M. Wt: 342.78
InChI Key: CLZSYIQMMFPWIC-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The presence of both chlorophenyl and methoxyphenyl groups in its structure suggests that it may exhibit unique chemical and biological properties.

Scientific Research Applications

Synthesis and Antimicrobial Activities

N-(4-chlorophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is part of a broader class of 1,2,4-triazole derivatives known for their synthesis flexibility and potential biological activities. A notable study by Bektaş et al. (2007) describes the synthesis of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and their subsequent evaluation for antimicrobial activities. These compounds, including those structurally related to this compound, demonstrated varying degrees of effectiveness against microorganisms, highlighting their potential as antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Lipase and α-Glucosidase Inhibition

The compound's framework serves as a basis for synthesizing novel heterocyclic compounds with significant biological activities. Bekircan, Ülker, and Menteşe (2015) developed derivatives from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide that exhibited notable inhibition of lipase and α-glucosidase. These enzymes are crucial in metabolic processes, and inhibitors can be potential treatments for conditions like obesity and diabetes. Specifically, some synthesized compounds showed remarkable anti-lipase and anti-α-glucosidase activities, suggesting therapeutic applications in managing diseases related to these enzymes (Bekircan, Ülker, & Menteşe, 2015).

Antimicrobial and Antitumor Potentials

Research into triazole derivatives, including this compound, extends into exploring their potential as antimicrobial and antitumor agents. Desai, Dodiya, and Shihora (2011) synthesized a series of compounds with the triazole backbone, showing promising in vitro antibacterial and antifungal activities. These findings underscore the potential of triazole derivatives in developing new therapeutic agents against various bacterial and fungal pathogens (Desai, Dodiya, & Shihora, 2011).

Corrosion Inhibition

The triazole ring present in this compound also finds applications in industrial settings, particularly in corrosion inhibition. Li et al. (2007) explored the efficacy of triazole derivatives as inhibitors for the corrosion of mild steel in acidic media. Their study demonstrated that these compounds effectively prevent metal corrosion, a valuable trait for protecting industrial machinery and infrastructure (Li, He, Pei, & Hou, 2007).

Safety and Hazards

“4-Methoxyphenyl isocyanate” is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Dam. 1, Resp. Sens. 1, Skin Corr. 1B, and Skin Sens. 1. It has the signal word “Danger” and is associated with hazard statements H302 + H312 + H332 - H314 - H317 - H334 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the starting materials would be 4-chlorophenyl azide and 3-methoxyphenyl acetylene.

    Carboxamide Formation: The triazole intermediate is then reacted with a carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophen

Properties

IUPAC Name

N-(4-chlorophenyl)-1-(3-methoxyphenyl)-5-methyltriazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O2/c1-11-16(17(23)19-13-8-6-12(18)7-9-13)20-21-22(11)14-4-3-5-15(10-14)24-2/h3-10H,1-2H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLZSYIQMMFPWIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=CC=C2)OC)C(=O)NC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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